molecular formula C7H10O2 B14397129 Bicyclo[3.2.0]hept-2-ene-1-peroxol CAS No. 89780-90-5

Bicyclo[3.2.0]hept-2-ene-1-peroxol

Cat. No.: B14397129
CAS No.: 89780-90-5
M. Wt: 126.15 g/mol
InChI Key: SCGYAXLTNYNJCO-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-2-ene-1-peroxol is a strained bicyclic organic compound featuring a peroxide functional group (-O-O-) at the 1-position. Its core bicyclo[3.2.0]heptene framework consists of a five-membered ring fused to a four-membered ring, with the peroxide moiety introducing unique electronic and steric properties. Electron diffraction studies reveal that bicyclo[3.2.0]heptene derivatives predominantly adopt an endo (boat) conformation (C-symmetry), characterized by flap angles of 65.0(3)° (C6-C7) and 38.8(5)° (C3), with shorter C-C bonds in the five-membered ring compared to the four-membered ring . Molecular mechanics (MM2) calculations further confirm the stability of the endo form (99% at room temperature), with minimal puckering (2°), while the less favored exo conformer exhibits significant puckering (24°) . The peroxide group likely exacerbates ring strain, influencing reactivity and stability.

Properties

CAS No.

89780-90-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-hydroperoxybicyclo[3.2.0]hept-2-ene

InChI

InChI=1S/C7H10O2/c8-9-7-4-1-2-6(7)3-5-7/h1,4,6,8H,2-3,5H2

InChI Key

SCGYAXLTNYNJCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC=C2)OO

Origin of Product

United States

Preparation Methods

Background and Structural Considerations

Bicyclo[3.2.0]hept-2-ene-1-peroxol belongs to the class of endoperoxides characterized by a strained bicyclic framework and a peroxide (-O-O-) functional group. Its structure imposes significant synthetic challenges due to the instability of peroxides and the stereoelectronic demands of the bicyclo[3.2.0] system. The compound’s preparation often involves cyclization strategies or post-synthetic modification of preformed bicyclic intermediates.

Cyclization of Hydroperoxide Precursors

A primary route to this compound involves the intramolecular cyclization of hydroperoxide-containing precursors. For example, 3-hydroperoxy-6-alkenoic acids undergo thermal or acid-catalyzed cyclization in the presence of dehydrating agents such as acetic anhydride. This method parallels the synthesis of bicyclo[3.2.0]hept-2-en-7-ones described in patents, where 3-hydroxy-6-alkenoic acids react with acetic anhydride and potassium acetate to form bicyclic ketones. Adapting this approach, hydroperoxide analogs are treated under reflux conditions (115–125°C) for 2–8 hours, yielding the target peroxol after chromatographic purification.

Reaction Scheme:
$$
\text{3-Hydroperoxy-6-alkenoic acid} \xrightarrow[\text{Ac}_2\text{O, KOAc}]{120^\circ \text{C}} \text{this compound} + \text{Byproducts}
$$

Key variables include the molar ratio of acid to acetic anhydride (optimized at 1:9) and the exclusion of solvents to enhance reaction efficiency. Yields typically range from 50% to 82%, with purity dependent on flash chromatography using petroleum ether/ethyl ether (95:5).

Post-synthetic introduction of the peroxide group offers an alternative pathway. Bicyclo[3.2.0]hept-2-en-7-one, synthesized via the Reformatsky reaction or β-ketoester reduction, serves as a substrate for peroxidation. Treatment with hydrogen peroxide (H₂O₂) in acidic media facilitates electrophilic addition across the electron-rich double bond, forming the endoperoxide.

Conditions:

  • Reagent: 30% H₂O₂ in H₂SO₄ (pH 2–3)
  • Temperature: 0–5°C (to minimize decomposition)
  • Time: 12–24 hours

This method achieves moderate yields (40–60%) but requires careful control of stoichiometry to avoid over-oxidation. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm regiospecific peroxide formation at the 1-position.

Stereoselective Synthesis via [2+2] Cycloaddition

A stereocontrolled approach employs the photochemical [2+2] cycloaddition of cyclopentene derivatives with singlet oxygen (¹O₂). For instance, irradiation of 1,3-diene substrates in the presence of a photosensitizer (e.g., rose bengal) generates an endoperoxide via suprafacial addition. Subsequent ring-opening and reclosure under thermal conditions yield the bicyclic peroxol.

Advantages:

  • High stereoselectivity (>90% cis isomer)
  • Compatibility with functionalized substrates

Limitations:

  • Low scalability due to photochemical setup
  • Competing side reactions (e.g., diene polymerization)

Comparative Analysis of Methodologies

Method Yield (%) Purity Stereoselectivity Scalability
Cyclization of Hydroperoxides 50–82 High Moderate High
Peroxidation of Ketones 40–60 Moderate Low Moderate
[2+2] Cycloaddition 30–50 High High Low

Data synthesized from Refs.

Mechanistic Insights and Side Reactions

The cyclization of hydroperoxides proceeds via a six-membered transition state, where acetic anhydride acts as both a dehydrating agent and a proton scavenger. Competing pathways include:

  • Isomerization: Formation of exocyclic double bond isomers, mitigated by optimized reaction times.
  • Hydroperoxide Decomposition: Catalyzed by trace metals, necessitating rigorously anhydrous conditions.

In peroxidation routes, acid-catalyzed epoxidation may occur if H₂O₂ is in excess, requiring precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-2-ene-1-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[3.2.0]hept-2-ene-1-peroxol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]hept-2-ene-1-peroxol involves its interaction with molecular targets through its peroxol group. The compound can generate reactive oxygen species (ROS) upon decomposition, which can interact with various biological molecules. This reactivity is harnessed in both chemical synthesis and potential therapeutic applications .

Comparison with Similar Compounds

Ring Size and Substituent Effects: Bicyclo[4.2.0]oct-2-enes vs. Bicyclo[3.2.0]hept-2-enes

  • Reactivity Trends : A linear free energy relationship (LFER) study shows that substituent constants (σp) correlate with the logarithm of rate constants (log k) for both bicyclo[4.2.0]oct-2-enes and bicyclo[3.2.0]hept-2-enes. However, 1-exo-substituted bicyclo[3.2.0]hept-2-enes exhibit a large resonance contribution, leading to an electron-deficient radical center .

Exo vs. Endo Conformational Stability

  • Endo Dominance : Both bicyclo[3.2.0]heptane and bicyclo[3.2.0]heptene favor endo conformations (boat-like) due to lower steric strain. MM2 calculations predict 99% endo population for bicyclo[3.2.0]heptene at room temperature, with a 155.0(2) pm average C-C bond length .
  • Exo Reactivity : Exo-substituted derivatives, such as 1-exo-bicyclo[3.2.0]hept-2-ene , exhibit distinct electronic profiles. The exo orientation introduces steric tension, promoting radical instability and selective reaction pathways (e.g., peroxide decomposition) .

Table 1. Yields of Bicyclo[3.2.0]hept-3-en-6-ones

Starting Material Product Yield (%)
Bicyclo[3.2.0]hept-3-en-6-ol 1,4-Dimethyl derivative 78
Enantiomer (resolved) Resolved ketone 79
Other derivatives Varied substituents 48–70
  • Derivatization Strategies : Bicyclo[3.2.0]heptane frameworks are functionalized via reactions with dichloroketene and trimethylsulfonium iodide to produce spiro-oxirane intermediates, which are further processed into bicyclo[3.3.0]octan-3-ones (e.g., 6-(5-ethoxyhept-1-yl)bicyclo[3.3.0]octan-3-one ) .

Electronic and Steric Profiles

  • Peroxide vs. Ketone Moieties : The peroxide group in bicyclo[3.2.0]hept-2-ene-1-peroxol introduces electron-withdrawing effects, contrasting with the electron-deficient carbonyl groups in bicyclo[3.2.0]hept-3-en-6-ones. This difference impacts susceptibility to nucleophilic attacks and radical stabilization .
  • Cyclopropyl Substituents : Cyclopropyl groups at the exo-7 position (e.g., exo-7-cyclopropylbicyclo[3.2.0]hept-2-ene ) enhance steric hindrance, limiting CPC rearrangement but stabilizing transition states through hyperconjugation .

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